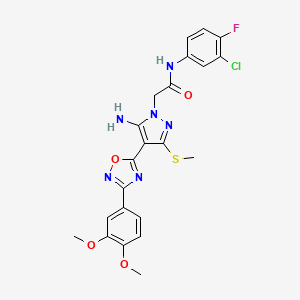
2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H20ClFN6O4S and its molecular weight is 518.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its synthesis, cytotoxicity, and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of the compound involves multiple steps including the formation of oxadiazole and pyrazole rings. The structural components contribute significantly to its biological activity:
- Oxadiazole moiety : Known for its broad spectrum of biological activities including anticancer properties.
- Pyrazole ring : Associated with various pharmacological effects.
- Chloro-fluorophenyl group : Enhances lipophilicity and potentially increases bioavailability.
Cytotoxicity Evaluation
Recent studies have shown that compounds related to the oxadiazole structure exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound demonstrated potent cytotoxicity in vitro against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12c | HCT-116 | 1.61 | Tubulin polymerization inhibition |
| 12c | HeLa | >100 | Apoptosis induction |
| 5f | MCF-7 | 36 | Caspase activation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a chemotherapeutic agent.
The proposed mechanisms by which this compound exerts its cytotoxic effects include:
- Inhibition of Tubulin Polymerization : Similar to other oxadiazole derivatives, it disrupts microtubule dynamics, leading to cell cycle arrest.
- Induction of Apoptosis : The compound has been shown to promote apoptotic pathways in cancer cells, evidenced by increased caspase activity and morphological changes consistent with apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing context for the efficacy of this compound:
- Cytotoxicity Comparison : Compounds with similar structures have shown superior cytotoxicity compared to standard chemotherapeutics like Imatinib and Gefitinib. For example, compound 12c exhibited a mean percent growth inhibition (GI) of 72.68% at a concentration of 10 µM .
- Apoptotic Activity : Studies indicated that compounds inducing apoptosis also led to significant morphological changes in treated cells, such as shrinkage and detachment from the culture surface .
Propriétés
IUPAC Name |
2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN6O4S/c1-32-15-7-4-11(8-16(15)33-2)20-27-21(34-29-20)18-19(25)30(28-22(18)35-3)10-17(31)26-12-5-6-14(24)13(23)9-12/h4-9H,10,25H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPHUMVWXXOCLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC(=C(C=C4)F)Cl)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














